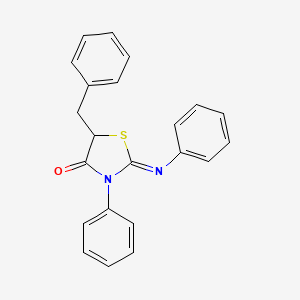

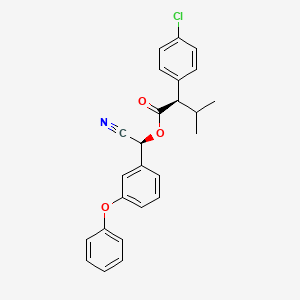

![molecular formula C20H18N2O B2844991 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile CAS No. 2379972-98-0](/img/structure/B2844991.png)

3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile” is a complex organic compound. It is derived from 2-azaspiro[3.3]heptane . The compound belongs to the family of sterically constrained amino acids, which are of great interest in chemistry, biochemistry, and drug design .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This methodology streamlines access to a wide variety of azaspiro[3.n]alkanes .Molecular Structure Analysis

The molecular structure of “3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile” is intricate, featuring a quaternary center embedded within azaspiro[3.n]alkanes . The compound has a molecular weight of 317.38 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids are complex. They involve the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

The synthesized compound is an analogue of natural compounds such as ornithine and GABA. These natural compounds play crucial roles in biological processes. Therefore, 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile can be advantageously used in medicinal chemistry and drug design. Its unique structure may offer novel binding interactions with biological targets, potentially leading to the development of new drugs or therapeutic agents .

Intermediate in Pharmaceutical Synthesis

3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile: serves as an intermediate in pharmaceutical synthesis. Its incorporation into drug molecules allows for the modification of pharmacokinetic properties, enhancing bioavailability, stability, and target specificity. Researchers can explore its utility in designing novel pharmaceuticals .

Peptidomimetic Design

Sterically constrained amino acids are popular for designing peptidomimetic drugs. By mimicking the spatial arrangement of natural peptides, these compounds can interact with biological receptors effectively. The rigid spirocyclic scaffold of 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile offers a unique framework for peptidomimetic design, potentially leading to innovative drug candidates .

Chemical Biology Studies

Researchers can explore the reactivity and behavior of 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile in chemical biology studies. Investigating its interactions with enzymes, receptors, or other biomolecules can provide insights into its mechanism of action and potential applications in cellular processes .

Materials Science

The compound’s spirocyclic structure may find applications in materials science. Researchers can explore its use as a building block for novel materials, such as polymers, dendrimers, or supramolecular assemblies. The rigidity of the spirocyclic motif could impart unique mechanical or electronic properties to these materials .

Organic Synthesis and Methodology Development

3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile: can serve as a synthetic building block. Chemists may utilize it in the development of new synthetic methodologies or the construction of complex molecules. Its spirocyclic nature offers opportunities for stereocontrolled reactions and cascade processes .

Mecanismo De Acción

Target of Action

The primary targets of 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile are currently unknown . The compound is a derivative of 6-phenyl-2-azaspiro[3.3]heptane, which is a synthetic target for drug discovery programs .

Mode of Action

It is known that azaspiro[33]heptanes can engage in intermolecular coupling reactions under visible light irradiation .

Biochemical Pathways

Azaspiro[33]heptanes are known to be valuable synthetic targets for drug discovery programs .

Propiedades

IUPAC Name |

3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c21-12-15-5-4-8-17(9-15)19(23)22-13-20(14-22)10-18(11-20)16-6-2-1-3-7-16/h1-9,18H,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQSILSXAHXGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CN(C2)C(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

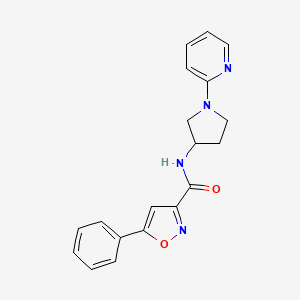

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)

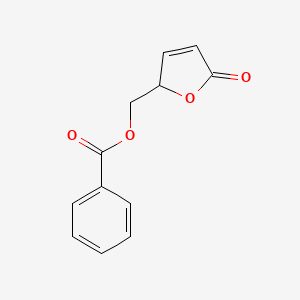

![2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2844914.png)

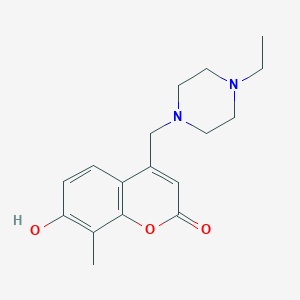

![N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2844919.png)

![4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2844922.png)

![6-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2844923.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2844926.png)

![2-(benzylthio)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2844927.png)